molecular formula C9H9ClO B1426003 4-Chloro-3-ethylbenzaldehyde CAS No. 945717-06-6

4-Chloro-3-ethylbenzaldehyde

Cat. No. B1426003
M. Wt: 168.62 g/mol
InChI Key: CZMHKIAIPIIRRO-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylbenzaldehyde is a chemical compound with the CAS Number: 945717-06-6 . It has a molecular weight of 168.62 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

4-Chloro-3-ethylbenzaldehyde is a liquid at room temperature . It has a molecular weight of 168.62 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Fragrance Ingredient Safety Assessment

4-Chloro-3-ethylbenzaldehyde, also referenced as 4-ethylbenzaldehyde, has been extensively evaluated for various toxicological endpoints. The compound was assessed for genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, local respiratory toxicity, phototoxicity, skin sensitization, and environmental safety. The assessments leveraged data on analogous compounds such as benzaldehyde, 3,4-dimethylbenzaldehyde, and cuminaldehyde. The findings indicate that 4-ethylbenzaldehyde is not expected to be genotoxic, and it presents a calculated margin of exposure greater than 100 for the repeated dose toxicity endpoint. Additionally, it has a No Expected Sensitization Induction Level (NESIL) of 1100 µg/cm² and is not considered to be phototoxic or photoallergenic. Environmental assessments also suggest that it is not persistent, bioaccumulative, and toxic (PBT) according to International Fragrance Association (IFRA) Environmental Standards (Api et al., 2020).

Synthetic Applications

The compound has been utilized in the synthesis of complex molecules. For instance, 4-ethylbenzaldehyde was used in synthesizing 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, which was characterized by spectroscopic techniques and X-ray diffraction studies. The synthesized compound demonstrated dimeric nature and crystallized in the triclinic crystal class (Thippeswamy et al., 2011).

Spectroscopic and Computational Analysis

Detailed spectroscopic and computational analyses were performed on 4-chloro-3-nitrobenzaldehyde. The studies included FT-IR and FT-Raman spectral measurements, as well as ab initio and DFT calculations. These investigations provided insights into the molecule's stability, arising from hyperconjugative interactions and charge delocalization, as evidenced through natural bond orbital (NBO) analysis. The gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) revealed the chemical activity of the molecule, while thermodynamic functions were assessed for different temperatures (Karunakaran & Balachandran, 2012).

Catalysis and Chemical Transformations

In the realm of catalysis, the compound has been implicated in studies exploring olefination of aldehydes, where complexes such as CH3ReO2L were used as catalysts. The mechanistic studies, including various spectroscopic analyses, indicated key steps in the catalytic cycle and the formation of the active species (Santos et al., 2003).

Safety And Hazards

The safety information for 4-Chloro-3-ethylbenzaldehyde indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-chloro-3-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMHKIAIPIIRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-ethylbenzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 4.319 g of 4-bromo-1-chloro-2-ethyl-benzene (20 mmol) in 50 ml diethylether, cooled to 0° C., were added dropwise 12.3 ml of 1.6M n-BuLi in hexane. After 30 min. stirring at 0° C. and 2 h at RT, a solution of 2.43 ml DMF (31 mmol) in 10 ml diethylether was added dropwise (temperature raised from 20 to 28° C.). After 1 h additional stirring at RT, the reaction mixture was acidified with 2N HCl, diluted with 150 ml water and extracted with diethylether. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered off and concentrated in vacuo. The residue was purified by flash column chromatography (heptane/AcOEt: 95/5) to yield 2.1 g of a colorless oil. MS (ISP) 168.1 (M+H)+.
Quantity
4.319 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.43 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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